N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide” is a chemical compound that belongs to the class of benzothiazoles . It is a solid substance that appears as a white or off-white crystalline powder . The compound has a linear formula of C23H20N2O2S and a molecular weight of 388.492 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzothiazole core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a phenoxy group and an acetamide group attached to the benzothiazole core .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also react with 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system to form 2-arylbenzothiazoles .Physical and Chemical Properties Analysis
“this compound” is a solid substance that appears as a white or off-white crystalline powder . It is soluble in some organic solvents and has good thermal stability . The compound has a linear formula of C23H20N2O2S and a molecular weight of 388.492 .Scientific Research Applications
Anticancer Properties of Benzothiazole Derivatives
Benzothiazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. The therapeutic potential of these compounds is evident in their ability to act as chemotherapeutic agents, offering new avenues for cancer treatment. The structural simplicity of 2-arylbenzothiazoles, in particular, has made them promising candidates as antitumor agents, reflecting their increasing importance in drug discovery and development (Kamal, Hussaini, & Malik, 2015; Keri, Patil, Patil, & Budagumpi, 2015; Ahmed et al., 2012).
Environmental Impacts and Degradation
Benzothiazoles have also been studied for their environmental occurrence, degradation, and potential impacts. Investigations into the fate of these compounds in aquatic environments highlight their presence in surface water and sediments, arising from the widespread use of benzothiazole-containing products. The degradation pathways and biotoxicity of these compounds, as well as their interactions with advanced oxidation processes, underscore the ecological considerations relevant to their use and disposal (Haman, Dauchy, Rosin, & Munoz, 2015; Qutob, Hussein, Alamry, & Rafatullah, 2022).
Antimicrobial and Other Biological Activities
The versatility of benzothiazole derivatives extends to antimicrobial activities and their use as ligands for various biomolecules. This highlights their potential in addressing a range of human diseases and disorders beyond cancer, including antimicrobial, anti-inflammatory, and analgesic applications. The ability of benzothiazoles to serve as ligands for biomolecules opens up possibilities for the development of new therapeutic agents across a spectrum of diseases (Irfan et al., 2019; Bhat & Belagali, 2020).
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-7-12-19-20(13-15)27-22(24-19)16-8-10-17(11-9-16)23-21(25)14-26-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEVBLZZYSVNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.